molecular formula C23H26N2S2 B14537039 1H-Imidazole, 2-[[2-(butylthio)ethyl]thio]-1-ethenyl-4,5-diphenyl- CAS No. 61997-03-3

1H-Imidazole, 2-[[2-(butylthio)ethyl]thio]-1-ethenyl-4,5-diphenyl-

Cat. No.: B14537039
CAS No.: 61997-03-3
M. Wt: 394.6 g/mol
InChI Key: CHOPTYJETGBBAV-UHFFFAOYSA-N
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Description

1H-Imidazole, 2-[[2-(butylthio)ethyl]thio]-1-ethenyl-4,5-diphenyl- is a complex organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 2-[[2-(butylthio)ethyl]thio]-1-ethenyl-4,5-diphenyl- typically involves multi-step organic reactions. One common method is the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as arylhalides and aromatic heterocycles . Another approach involves the use of tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from aldehydes and amines .

Industrial Production Methods

Industrial production of imidazole derivatives often employs scalable and efficient synthetic routes. The Debus-Radziszewski synthesis, Wallach synthesis, and methods involving the dehydrogenation of imidazolines are commonly used . These methods are optimized for high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 2-[[2-(butylthio)ethyl]thio]-1-ethenyl-4,5-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2-[[2-(butylthio)ethyl]thio]-1-ethenyl-4,5-diphenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, affecting various biochemical pathways. The presence of the butylthio and diphenyl groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

61997-03-3

Molecular Formula

C23H26N2S2

Molecular Weight

394.6 g/mol

IUPAC Name

2-(2-butylsulfanylethylsulfanyl)-1-ethenyl-4,5-diphenylimidazole

InChI

InChI=1S/C23H26N2S2/c1-3-5-16-26-17-18-27-23-24-21(19-12-8-6-9-13-19)22(25(23)4-2)20-14-10-7-11-15-20/h4,6-15H,2-3,5,16-18H2,1H3

InChI Key

CHOPTYJETGBBAV-UHFFFAOYSA-N

Canonical SMILES

CCCCSCCSC1=NC(=C(N1C=C)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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